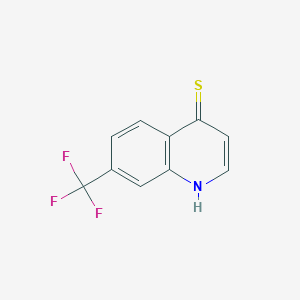

7-(Trifluoromethyl)quinoline-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWDEWRMEKXOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982987 | |

| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64415-07-2 | |

| Record name | 7-(Trifluoromethyl)-4-quinolinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64415-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinoline-4-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064415072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Trifluoromethyl)quinoline-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)quinoline-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-(Trifluoromethyl)quinoline-4-thiol chemical structure and analysis

This technical guide provides a comprehensive overview of the chemical structure, analysis, synthesis, and biological applications of 7-(Trifluoromethyl)quinoline-4-thiol. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and chemical biology.

Compound Identification and Chemical Properties

This compound is a heterocyclic organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a thiol group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 64415-07-2 |

| Molecular Formula | C₁₀H₆F₃NS |

| Molecular Weight | 229.22 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 222-225 °C |

| SMILES | FC(F)(F)c1ccc2c(S)ccnc2c1 |

| InChI | 1S/C10H6F3NS/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) |

Chemical Structure Visualization

The structure of this compound is depicted below. It exists in tautomeric equilibrium with 7-(trifluoromethyl)-1H-quinoline-4-thione.

Caption: Chemical structure of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient pathway involves the construction of the quinoline core via a Gould-Jacobs reaction, followed by chlorination and subsequent conversion to the thiol.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

**Step 1: Synthesis of Ethyl 4-

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-4-thiol (CAS 64415-07-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-4-thiol, a key chemical intermediate and research tool. It includes detailed information on its chemical and physical properties, a plausible synthesis pathway with experimental protocols, and its notable application in the study of lipid metabolism, specifically concerning the Cholesteryl Ester Transfer Protein (CETP).

Chemical and Physical Properties

This compound is a solid organic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a thiol group at the 4-position.[1][2] The trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, making it a valuable building block in medicinal chemistry.[1][2]

The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 64415-07-2 | [3][4] |

| Molecular Formula | C₁₀H₆F₃NS | [3][4] |

| Molecular Weight | 229.22 g/mol | [3][4] |

| Melting Point | 222-225 °C (lit.) | [3][4][5] |

| Appearance | Light yellow to yellow solid/chunks | [4][5] |

| Purity | Typically ≥95% | [3][4] |

| Boiling Point (Predicted) | 307.8 ± 37.0 °C | [5] |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 0.39 ± 0.30 | [5] |

| InChI Key | DBWDEWRMEKXOFI-UHFFFAOYSA-N | [3][5] |

| SMILES | FC(F)(F)c1ccc2c(S)ccnc2c1 | [3] |

Synthesis Pathway and Experimental Protocols

The logical synthesis workflow is visualized below.

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline (Intermediate)

This protocol is adapted from the standard Gould-Jacobs reaction conditions.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, combine 3-(Trifluoromethyl)aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Initial Condensation: Heat the mixture to 100-120 °C for 1-2 hours. Ethanol will be evolved as the reaction proceeds.

-

Cyclization: Add the resulting intermediate slowly to a pre-heated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C. Maintain this temperature for 30-60 minutes to effect cyclization.

-

Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. Collect the solid by filtration.

-

Saponification: Suspend the isolated ester in a 10% aqueous sodium hydroxide solution and heat to reflux until the solid dissolves (1-2 hours).

-

Decarboxylation: Cool the solution and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid intermediate. Collect the solid, suspend it in Dowtherm A, and heat to 250-260 °C until carbon dioxide evolution ceases.

-

Purification: Cool the mixture, add hexane to precipitate the product, 4-Hydroxy-7-(trifluoromethyl)quinoline. Collect the solid by filtration and wash thoroughly with hexane.

Experimental Protocol: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline (Intermediate)

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-Hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms. Collect the solid product, 4-Chloro-7-(trifluoromethyl)quinoline, by vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Synthesis of this compound (Final Product)

This protocol details the nucleophilic substitution of the 4-chloro group to yield the final thiol.

-

Reaction Setup: Dissolve 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

-

Thiolation: Add sodium thiomethoxide (NaSCH₃) or a solution of sodium hydrosulfide (NaSH) (1.5-2.0 eq). The reaction can be performed by bubbling hydrogen sulfide gas through a solution of the chloroquinoline and sodium ethoxide in ethanol.

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into cold water.

-

Purification: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude thiol. Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Application: Modulation of Cholesteryl Ester Transfer Protein (CETP)

This compound has been utilized as a key research tool to investigate the mechanism of Cholesteryl Ester Transfer Protein (CETP).[3][4][5] CETP is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, a key step in reverse cholesterol transport.

Research has shown that certain thiol-containing compounds can modulate CETP activity.[6] Specifically, this compound is believed to interact with the Cysteine-13 residue of CETP.[6] This interaction does not completely inhibit the protein but rather uncouples its two primary functions: it inhibits the transfer of cholesteryl esters while preserving the protein's ability to remodel HDL particles to generate lipid-poor pre-β-HDL.[6] This pre-β-HDL is a critical acceptor for cholesterol efflux from peripheral cells.

The mechanism of action is illustrated in the diagram below.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-4-thiol: Properties, Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-(Trifluoromethyl)quinoline-4-thiol. It includes available spectral data, generalized experimental protocols, and an exploration of its application in biochemical research, particularly in the study of lipid metabolism.

Physicochemical Properties

This compound is a quinoline derivative characterized by a trifluoromethyl group at the 7-position and a thiol group at the 4-position.[1] These substitutions, particularly the trifluoromethyl group, significantly influence its chemical properties, enhancing its lipophilicity and potential biological activity.[1] The compound typically appears as a light yellow to yellow solid in the form of chunks.[2]

Below is a summary of its key physicochemical properties. It is important to note that while the melting point is experimentally determined, the boiling point, density, and pKa values are predicted and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NS | [3][4] |

| Molecular Weight | 229.22 g/mol | [3][4] |

| Melting Point | 222-225 °C (lit.) | [2] |

| Boiling Point (Predicted) | 307.8 ± 37.0 °C | [2] |

| Density (Predicted) | 1.407 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 0.39 ± 0.30 | [2] |

| Appearance | Light yellow to yellow solid chunks | [2] |

| CAS Number | 64415-07-2 | [3] |

Solubility:

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the thiol group and the trifluoromethyl-substituted quinoline core.

-

Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids. These oxidized products can then be used in further chemical reactions.[6]

-

Reduction: The compound can be reduced to its corresponding thiolate, which is a useful intermediate in organic synthesis.[6]

-

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, which allows for the introduction of other functional groups onto the quinoline scaffold.[6]

Spectral Data

¹H NMR Spectroscopy

The following ¹H NMR spectral data has been reported for this compound in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity / Coupling Constant (Hz) | Assignment |

| 13.158 | s | SH |

| 8.855 | d, J = 8.8 | Aromatic CH |

| 8.050 | m | Aromatic CH |

| 8.014 | d, J = 6.6 | Aromatic CH |

| 7.751 | m | Aromatic CH |

| 7.427 | m | Aromatic CH |

¹³C NMR Spectroscopy

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.

| m/z | Relative Intensity (%) |

| 229.0 | 100.0 (M⁺) |

| 230.0 | 13.4 |

| 231.0 | 5.2 |

| 228.0 | 10.0 |

| 209.0 | 7.8 |

| 201.0 | 6.5 |

| 185.0 | 13.2 |

| 172.0 | 22.4 |

| 169.0 | 7.5 |

| 145.0 | 6.1 |

Infrared (IR) Spectroscopy

-

S-H Stretch: A weak absorption band is expected in the region of 2600-2550 cm⁻¹.

-

Aromatic C-H Stretch: Absorption bands are expected in the region of 3100-3000 cm⁻¹.

-

C=C and C=N Stretching (Aromatic Ring): Multiple bands are anticipated in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the trifluoromethyl group.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. The following sections provide generalized methodologies based on the synthesis of related quinoline derivatives and standard analytical procedures.

Generalized Synthesis of 4-Thioquinoline Derivatives

The synthesis of 4-thioquinoline derivatives often starts from the corresponding 4-chloroquinoline. A common method involves a nucleophilic substitution reaction with a sulfur nucleophile.

General Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Sulfur Nucleophile: Add a sulfur nucleophile, for instance, sodium hydrosulfide (NaSH) or thiourea. If using thiourea, a subsequent hydrolysis step is necessary.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize with an acid. The product can then be extracted into an organic solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the final product.

General Protocol for Solubility Determination

The thermodynamic equilibrium solubility of a solid organic compound can be determined using the following general protocol.[5]

-

Preparation of Calibration Standards: Prepare a stock solution of the compound in the chosen solvent at a known concentration. Serially dilute the stock solution to create a series of calibration standards.[5]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial to create a saturated solution.[5]

-

Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature until equilibrium is reached.[5]

-

Sample Analysis: Centrifuge the vials to separate the undissolved solid. Carefully take an aliquot of the supernatant, filter it, and dilute it. Analyze the concentration of the compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility.[5]

General Protocol for pKa Determination

The pKa of a compound can be determined by various methods, including potentiometric titration.

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Biological Context: A Tool to Investigate Cholesteryl Ester Transfer Protein (CETP)

This compound has been utilized in research to investigate the mechanism of the cholesteryl ester transfer protein (CETP).[2] CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins.[7][8] Specifically, it mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins like low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), and triglycerides in the opposite direction.[8][9] This process is a key part of reverse cholesterol transport.[7]

The following diagram illustrates the role of CETP in lipid metabolism.

Safety Information

This compound is classified as an irritant.[2] The following table summarizes the available safety information.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |

Conclusion

This compound is a valuable research chemical with well-defined physical and chemical properties. While detailed experimental data for some parameters like solubility and certain spectral analyses are not widely published, its known characteristics and reactivity make it a useful tool, particularly in the field of lipid metabolism and the study of the cholesteryl ester transfer protein. The provided generalized protocols offer a starting point for its synthesis and analysis in a research setting. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

- 1. Lipid Exchange Mechanism of the Cholesteryl Ester Transfer Protein Clarified by Atomistic and Coarse-grained Simulations | PLOS Computational Biology [journals.plos.org]

- 2. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL CAS#: 64415-07-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound [oakwoodchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Buy this compound [smolecule.com]

- 7. The lipid transfer properties of CETP define the concentration and composition of plasma lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 7-(Trifluoromethyl)quinoline-4-thiol. Due to the limited availability of direct experimental data for this specific compound, this document combines established chemical principles, data from analogous structures, and standardized analytical protocols to serve as a valuable resource for researchers. The guide includes predicted spectroscopic data tables for ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry. Detailed experimental protocols for the synthesis and spectroscopic analyses are provided, along with workflow diagrams generated using Graphviz to facilitate understanding and reproducibility.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiol group at the 4-position of the quinoline ring offers a versatile handle for further chemical modifications and can be a key pharmacophore. This guide focuses on this compound, a compound of interest for further investigation in various research domains.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.5 | br s | - | SH |

| ~8.60 | d | ~4.5 | H-2 |

| ~8.45 | s | - | H-8 |

| ~8.10 | d | ~8.5 | H-5 |

| ~7.85 | dd | ~8.5, ~1.5 | H-6 |

| ~7.50 | d | ~4.5 | H-3 |

Note: The chemical shift of the thiol proton (SH) is highly dependent on concentration and temperature and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-4 |

| ~148.0 | C-2 |

| ~145.0 | C-8a |

| ~130.0 (q, J ≈ 32 Hz) | C-7 |

| ~128.5 | C-5 |

| ~125.0 | C-8 |

| ~124.0 (q, J ≈ 272 Hz) | CF₃ |

| ~122.0 (q, J ≈ 4 Hz) | C-6 |

| ~120.0 | C-4a |

| ~115.0 | C-3 |

Note: The carbon attached to the trifluoromethyl group (C-7) and the trifluoromethyl carbon itself will appear as quartets due to C-F coupling.

¹⁹F NMR Spectroscopy

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -61.0 | s | CF₃ |

Note: The chemical shift is referenced to CFCl₃. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

FT-IR Spectroscopy

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 | Weak | S-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C and C=N stretch |

| 1350-1100 | Strong | C-F stretch |

Mass Spectrometry

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 229 | ~100 | [M]⁺ (Molecular Ion) |

| 200 | Moderate | [M - CHO]⁺ or [M - N]⁺ |

| 160 | Moderate | [M - CF₃]⁺ |

Note: The molecular ion is expected to be the base peak due to the stability of the aromatic system. Fragmentation may occur with the loss of the trifluoromethyl group.

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a thiol group for the chloro group in the corresponding 4-chloroquinoline precursor.

Synthesis of this compound

The synthesis can be achieved by reacting 4-chloro-7-(trifluoromethyl)quinoline with a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The thiourea method is often preferred as it is less odorous and the intermediate is more stable.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

4-Chloro-7-(trifluoromethyl)quinoline

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-7-(trifluoromethyl)quinoline (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a solution of sodium hydroxide (2.5 eq) in water to the flask.

-

Reflux the mixture for an additional 1-2 hours to hydrolyze the isothiouronium salt intermediate.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the thiol.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Dry the purified product under vacuum.

Experimental Protocol: Spectroscopic Analysis

Caption: Analytical workflow for spectroscopic characterization.

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 500 MHz spectrometer. Use a standard single-pulse experiment. Set the spectral width to cover the range of -2 to 16 ppm.

-

¹³C NMR: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. Set the spectral width to cover 0 to 200 ppm. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum on a 470 MHz spectrometer. Use a standard single-pulse experiment, typically without proton decoupling unless specific couplings are being investigated.

3.3.2. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

3.3.3. Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent for injection.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50-500.

Potential Biological Significance

Caption: Logical relationship for potential biological activity.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and detailed experimental protocols for this compound. The information presented herein is intended to facilitate further research and development involving this compound. The provided workflows and data tables offer a starting point for the synthesis, characterization, and potential application of this molecule in various scientific disciplines. Researchers are encouraged to use these protocols as a basis for their own experimental work, with the understanding that optimization may be necessary.

Unraveling the Core Mechanism of 7-(Trifluoromethyl)quinoline-4-thiol: A Technical Guide for Drug Development Professionals

Introduction

7-(Trifluoromethyl)quinoline-4-thiol is a quinoline derivative that has been identified as a modulator of cholesteryl ester transfer protein (CETP), a key player in high-density lipoprotein (HDL) metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its effects on lipid metabolism, detailing relevant experimental protocols, and visualizing its interaction with signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CETP modulators.

The Role of Cholesteryl Ester Transfer Protein (CETP) in Lipid Metabolism

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This process is a central component of reverse cholesterol transport, the pathway by which excess cholesterol from peripheral tissues is returned to the liver for excretion.

Mechanism of Action of this compound

Research has shown that this compound acts as a modulator of CETP, influencing its function in a unique manner. The core of its mechanism lies in the interaction of its thiol group with a specific cysteine residue on the CETP enzyme.

Interaction with Cysteine 13 of CETP

Studies have identified cysteine 13 (Cys13) as a critical amino acid in the structure of CETP that can be targeted by thiol-containing compounds.[1] this compound, through its reactive thiol group, is proposed to interact with this Cys13 residue. This interaction is believed to induce a conformational change in the CETP protein.

Uncoupling of CETP Functions

The interaction of this compound with Cys13 of CETP leads to a functional uncoupling of the protein's two primary activities:

-

Inhibition of Cholesteryl Ester Transfer: The conformational change induced by the binding of the thiol compound to Cys13 is thought to impede the protein's ability to transfer cholesteryl esters from HDL to LDL and VLDL.

-

Preservation of HDL Remodeling: Crucially, this interaction does not inhibit, and may even preserve or enhance, the ability of CETP to remodel HDL particles. This remodeling process leads to the generation of lipid-poor pre-β-HDL particles.[1]

Pre-β-HDL particles are important acceptors of cholesterol from peripheral cells, including macrophages in atherosclerotic plaques, via the ATP-binding cassette transporter A1 (ABCA1). By promoting the formation of these particles, this compound can potentially enhance the initial step of reverse cholesterol transport.

The trifluoromethyl group at the 7-position of the quinoline ring is known to increase the lipophilicity and biological activity of the compound.[1]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of HDL metabolism.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the inhibition of CETP-mediated cholesteryl ester transfer by this compound. The available literature discusses its effects as part of a group of thiol-containing compounds. Further studies would be required to quantify its specific potency and efficacy.

Experimental Protocols

The following is a representative experimental protocol for a fluorometric CETP activity assay, which can be adapted to evaluate the inhibitory effect of this compound.

Objective:

To determine the in vitro effect of this compound on the activity of CETP.

Materials:

-

Recombinant human CETP

-

Fluorescently labeled cholesteryl ester donor particles

-

Acceptor particles (e.g., VLDL or a synthetic equivalent)

-

Assay buffer

-

This compound

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black microplates

-

Fluorometric microplate reader

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the assay buffer.

-

Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add the recombinant human CETP to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the compound and the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the fluorescently labeled cholesteryl ester donor particles and acceptor particles to all wells to initiate the transfer reaction.

-

Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.

-

Measure the increase in fluorescence over time at appropriate excitation and emission wavelengths. The transfer of the fluorescent cholesteryl ester from the donor to the acceptor particle results in a change in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).

-

Plot the percentage of CETP inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

References

The Trifluoromethyl Group: A Key Player in the Biological Activity of Quinolines

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful strategy to modulate and enhance the biological activities of the resulting compounds. This in-depth technical guide explores the multifaceted biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The CF3 group often enhances metabolic stability and potency.[1][2]

Quantitative Data for Anticancer Activity

The in vitro cytotoxic activity of various trifluoromethylated quinoline derivatives is summarized in Table 1. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not Specified | High Potency | [1] |

| Quinoline-chalcone hybrid (Compound 31) | Human Umbilical Vein Endothelial Cells (HUVEC) | 0.0734 (VEGFR-2 kinase inhibition) | [3] |

| 2-Quinolone-benzimidazole hybrid (Compound 32) | Not specified | 1.64–44.46 (Protein kinase B and IkB kinase inhibition) | [3] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 (EGFR inhibition IC50 = 2.61 µM) | [3] |

| Quinoline–chalcone hybrids (Compounds 39 & 40) | A549, K-562 | 1.91 (A549), 5.29 (K-562) | [3] |

| Ursolic acid derivative with quinoline (Compound 3b) | MDA-MB-231, HeLa, SMMC-7721 | 0.61 ± 0.07 (MDA-MB-231), 0.36 ± 0.05 (HeLa), 12.49 ± 0.08 (SMMC-7721) | [4] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | [5] |

Mechanism of Action and Signaling Pathways

Trifluoromethylated quinolines exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways involved in tumor growth and survival.[2][6] These compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in signal transduction pathways regulating cell proliferation, differentiation, and survival.[3]

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often confirmed through assays like Annexin V-FITC/PI dual staining.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

The Trifluoromethyl Group: A Keystone for Stability in Quinoline Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline scaffold has emerged as a paramount strategy in modern medicinal chemistry. This is primarily attributed to the unique electronic properties of the CF3 group, which significantly enhance the metabolic, chemical, and thermal stability of quinoline derivatives. These enhancements, coupled with favorable modulations of physicochemical properties, have positioned trifluoromethylated quinolines as promising candidates in drug discovery and development.[1] This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in the stability of quinoline derivatives, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways.

Enhanced Metabolic Stability

The introduction of a trifluoromethyl group is a widely employed strategy to improve the metabolic stability of drug candidates.[1] The high strength of the carbon-fluorine bond makes the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a metabolically labile group (e.g., a methyl group) with a CF3 group, the metabolic weak spot of a molecule can be effectively blocked, leading to a longer half-life and improved bioavailability.

Quantitative Data on Metabolic Stability

The following table summarizes in vivo pharmacokinetic data for several fluorinated quinoline derivatives, illustrating the impact of fluorine substitution on their metabolic fate. It is important to note that direct comparison of in vitro data can be challenging due to variations in experimental conditions.

| Compound | In Vivo Half-life (hours) | Primary Route of Elimination | Key Metabolic Reactions | Reference |

| Norfloxacin | 3.75 | Renal and metabolic | Oxidation of the piperazinyl ring | [2] |

| Ciprofloxacin | 3.9 - 4.0 | Renal and metabolic | Oxidation of the piperazinyl ring, N-de-ethylation | [2] |

| Lomefloxacin | 7.8 | Primarily renal | Glucuronidation | [2] |

| Ofloxacin | 4.6 | Primarily renal | Minimal metabolism | [2] |

| Pefloxacin | 10.5 | Primarily metabolic | N-demethylation, oxidation of the piperazinyl ring | [2] |

Note: While not all compounds in this table contain a trifluoromethyl group, they are all fluorinated quinolones, and the data provides a relevant context for the metabolic stability of this class of compounds. The extent of metabolism for fluoroquinolones can range from approximately 6% for ofloxacin to about 50% for pefloxacin.[2]

Physicochemical Properties and Chemical Stability

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the physicochemical properties of the quinoline ring system, which in turn affects chemical stability.

Data on Physicochemical Properties

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Reference |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62 | - | - | - | [1] |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25 | [1] |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67 | 236.6 (at 762 Torr) | 2.55 (Predicted) | - | [1] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[3][4][5] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][6]

Enhanced Thermal Stability

The trifluoromethyl group can also contribute to the thermal stability of quinoline derivatives. Research has shown that trifluoromethylated quinolines can exhibit high thermal stability.[7][8] For instance, 6-amino-4-(trifluoromethyl)quinolines have been reported to possess high thermal stability.[7][8]

Thermal Analysis Data

Studies on heterocyclic compounds have demonstrated that they can be thermally stable up to 250 °C in both inert and oxidizing conditions.[9][10] The decomposition process in an inert atmosphere for some nitrogen-rich heterocyclic esters occurs in one main stage, while in an oxidizing atmosphere, it is a more complex, two-stage process.[10][11]

Role in Modulating Biological Activity and Signaling Pathways

Trifluoromethylated quinoline derivatives are often investigated as inhibitors of various protein kinases involved in cancer signaling pathways. The CF3 group can enhance binding affinity to the target protein and improve the overall pharmacological profile.

Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based molecules have been developed as inhibitors of key signaling pathways implicated in cancer, including the EGFR, VEGFR-2, and Src kinase pathways.

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated quinoline derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition by trifluoromethylated quinoline derivatives.

Caption: Src kinase signaling pathway and its inhibition by trifluoromethylated quinoline derivatives.

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a trifluoromethylated quinoline derivative in the presence of liver microsomes.

Materials:

-

Test compound (trifluoromethylated quinoline derivative)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Stopping solution (e.g., ice-cold acetonitrile or methanol)

-

Positive control compound (with known metabolic instability)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system solution in phosphate buffer.

-

-

Incubation:

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint).

-

Caption: Experimental workflow for an in vitro microsomal stability assay.

Chemical Stability Assay (Forced Degradation)

Objective: To assess the stability of a trifluoromethylated quinoline derivative under various stress conditions.[3][12]

Materials:

-

Test compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of the test compound in the different stress media (acid, base, oxidant, buffers). A typical concentration is 1 mg/mL.[6]

-

Stress Conditions:

-

Acid/Base Hydrolysis: Incubate the compound solutions in HCl and NaOH at room temperature or elevated temperature (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[6] Neutralize the samples before analysis.

-

Oxidation: Incubate the compound solution with H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[6]

-

-

Sample Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify the major degradation products.

Caption: General workflow for forced degradation studies.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the melting point, heat of fusion, and thermal decomposition profile of a trifluoromethylated quinoline derivative.

Materials:

-

Test compound (solid)

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., aluminum)

-

Inert gas (e.g., nitrogen) and oxidizing gas (e.g., air)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a sample pan.

-

DSC Analysis:

-

Place the sample pan and a reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidizing).

-

Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event.

-

-

TGA Analysis:

-

Place the sample pan in the TGA instrument.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

-

Kinase Inhibition Assay (e.g., VEGFR-2)

Objective: To determine the inhibitory activity of a trifluoromethylated quinoline derivative against a specific kinase (e.g., VEGFR-2).

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Detection reagent (e.g., phospho-tyrosine antibody, Kinase-Glo™)

-

96-well plates

-

Plate reader (e.g., for luminescence or fluorescence)

Procedure:

-

Assay Setup: Add the kinase buffer, substrate, and test compound at various concentrations to the wells of a 96-well plate.

-

Enzyme Addition: Add the VEGFR-2 kinase to each well to initiate the reaction.

-

ATP Addition and Incubation: Add ATP to start the phosphorylation reaction and incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 45 minutes).

-

Detection: Stop the reaction and add the detection reagent. The signal (e.g., luminescence) is proportional to the amount of ATP remaining (for Kinase-Glo™) or the amount of phosphorylated substrate.

-

Data Analysis: Plot the kinase activity against the concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).

Conclusion

The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for enhancing the stability of quinoline derivatives. Its strong electron-withdrawing nature and the high bond energy of the C-F bond contribute to increased metabolic, chemical, and thermal stability. These improvements, along with the ability to modulate other key physicochemical and biological properties, make trifluoromethylated quinolines a highly attractive scaffold for the development of novel therapeutics. A thorough understanding of the impact of the CF3 group, supported by robust experimental data, is crucial for the successful design and optimization of the next generation of quinoline-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. creative-bioarray.com [creative-bioarray.com]

In-Depth Technical Guide: The Interaction of 7-(Trifluoromethyl)quinoline-4-thiol with Cholesteryl Ester Transfer Protein (CETP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl Ester Transfer Protein (CETP) is a critical plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This activity plays a significant role in the remodeling of HDL particles and the reverse cholesterol transport pathway. Inhibition or modulation of CETP has been a key strategy in the development of therapies for dyslipidemia and cardiovascular diseases. Among the various chemical entities investigated for CETP interaction, quinoline derivatives have shown notable potential. This technical guide focuses on the interaction of a specific thiol-containing quinoline derivative, 7-(trifluoromethyl)quinoline-4-thiol, with CETP, delving into its mechanism of action, experimental evaluation, and the broader context of CETP modulation.

Core Interaction: Modulation of CETP via Cysteine 13

The primary mechanism by which this compound and other thiol-containing compounds interact with CETP involves a covalent interaction with a specific amino acid residue, cysteine 13 (Cys13), located at the N-terminus of the protein. This interaction is distinct from that of many other CETP inhibitors, such as torcetrapib and anacetrapib, which are not thiol-reactive.

The binding of thiol-containing modulators to Cys13 can uncouple the two main functions of CETP: the heterotypic transfer of neutral lipids (cholesteryl ester and triglycerides) between different lipoprotein classes and the homotypic remodeling of HDL particles. Specifically, this interaction can inhibit the transfer of lipids to and from LDL and VLDL while preserving or even enhancing the remodeling of HDL, leading to the generation of lipid-poor pre-β-HDL particles. These pre-β-HDL particles are crucial as they are the primary acceptors of cholesterol from peripheral cells via the ABCA1 transporter, a key initial step in reverse cholesterol transport.

The significance of the Cys13 residue has been demonstrated in studies using a mutant form of CETP where cysteine is replaced by serine (C13S). In the presence of the C13S CETP mutant, the modulatory effects of thiol-containing compounds are abolished, confirming the critical role of this specific cysteine residue in the interaction.

Quantitative Data

Currently, publicly available literature does not provide specific quantitative data on the binding affinity (Kd) or inhibition constants (IC50, Ki) for the direct interaction of this compound with CETP. Research in this area has focused more on the qualitative mechanism of action and the functional consequences of the interaction of a class of thiol-containing compounds with CETP. The data presented in relevant studies often characterizes the functional outcomes, such as changes in CETP activity and HDL remodeling, rather than direct binding kinetics of this specific molecule.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | Not Reported | N/A |

| IC50 (CETP Inhibition) | Not Reported | N/A |

| Ki (CETP Inhibition) | Not Reported | N/A |

Table 1: Quantitative Interaction Data for this compound and CETP. Data is currently unavailable in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the interaction of this compound with CETP. These are based on established protocols for assessing CETP activity and HDL remodeling.

CETP Activity Assay (Neutral Lipid Transfer)

This assay measures the transfer of a fluorescently labeled neutral lipid from donor to acceptor particles, mediated by CETP.

Materials:

-

Recombinant human CETP (wild-type and C13S mutant)

-

This compound

-

Donor particles (e.g., reconstituted HDL or LDL labeled with a self-quenched fluorescent neutral lipid like BODIPY-cholesteryl ester)

-

Acceptor particles (e.g., non-labeled HDL, LDL, or VLDL)

-

CETP activity buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM EDTA, pH 7.4)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add CETP activity buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Add recombinant human CETP (wild-type or C13S mutant) to the wells and incubate for a predefined period (e.g., 15-30 minutes) at 37°C to allow for the interaction between the compound and the protein.

-

Add the donor particles to the wells.

-

Initiate the transfer reaction by adding the acceptor particles.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence intensity over time (kinetic read) at appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 485/520 nm for BODIPY). The increase in fluorescence corresponds to the transfer of the labeled lipid from the quenched environment of the donor to the acceptor particle.

-

Calculate the rate of lipid transfer for each concentration of the test compound.

-

Plot the transfer rate against the compound concentration to determine the IC50 value.

HDL Remodeling Assay (pre-β-HDL Generation)

This assay assesses the ability of CETP, in the presence of a modulator, to generate pre-β-HDL particles from mature α-HDL.

Materials:

-

Isolated human HDL

-

Recombinant human CETP (wild-type and C13S mutant)

-

This compound

-

Incubation buffer (e.g., PBS)

-

2D-gel electrophoresis system (non-denaturing)

-

Western blotting apparatus and reagents

-

Anti-apolipoprotein A-I (ApoA-I) antibody

Procedure:

-

Incubate isolated human HDL with recombinant CETP (wild-type or C13S mutant) in the presence of varying concentrations of this compound or vehicle control.

-

The incubation is typically carried out for several hours (e.g., 4-24 hours) at 37°C.

-

Stop the reaction by placing the samples on ice.

-

Separate the lipoprotein particles based on size and charge using a 2D-gel electrophoresis system. The first dimension is typically an agarose gel (charge separation), and the second dimension is a non-denaturing polyacrylamide gradient gel (size separation).

-

After electrophoresis, transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against human ApoA-I, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and visualize the ApoA-I-containing particles.

-

Identify and quantify the pre-β-HDL spot relative to the α-HDL spots to determine the extent of HDL remodeling.

Signaling Pathways and Experimental Workflows

The interaction of this compound with CETP is a direct molecular interaction rather than a complex signaling pathway. The logical flow of its modulatory effect and the experimental workflow to assess it can be visualized as follows:

Caption: Logical flow of CETP modulation by this compound.

Caption: General experimental workflow for studying the interaction.

Conclusion

Potential Therapeutic Targets of 7-(Trifluoromethyl)quinoline-4-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)quinoline-4-thiol is a synthetic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The incorporation of a trifluoromethyl group and a thiol moiety enhances its potential for therapeutic applications. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, focusing on its role in cardiovascular disease via the inhibition of Cholesteryl Ester Transfer Protein (CETP) and its prospective applications in oncology. This document provides a detailed overview of the proposed mechanisms of action, summaries of quantitative data from related compounds, and comprehensive experimental protocols to facilitate further research and development.

Introduction

The quinoline scaffold is a "privileged" structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer and antimalarial properties[1][2]. The specific compound, this compound, is characterized by a trifluoromethyl group at the 7-position, which can enhance metabolic stability and cell permeability, and a thiol group at the 4-position, a reactive moiety that can interact with biological targets through various mechanisms, including the formation of disulfide bonds and participation in redox modulation[3]. This guide explores the two primary therapeutic avenues for this compound: CETP inhibition for the management of dyslipidemia and anticancer activity through the induction of apoptosis and modulation of cellular redox environments.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

This compound has been utilized in research to investigate the mechanism of high-density lipoprotein (HDL) particle generation by Cholesteryl Ester Transfer Protein (CETP)[3][4][5][6][7]. CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, and its inhibition is a therapeutic strategy to raise HDL cholesterol levels.

Proposed Mechanism of Action

The thiol group of this compound is hypothesized to be crucial for its interaction with CETP. Some CETP inhibitors are known to form a disulfide bond with the protein, leading to its inactivation[2]. Given the presence of the thiol moiety, it is plausible that this compound acts as a covalent inhibitor of CETP.

Experimental Protocol: CETP Inhibition Assay

While specific quantitative data for this compound is not publicly available, its inhibitory activity can be assessed using a fluorometric assay.

Objective: To determine the in vitro inhibitory activity of this compound on CETP.

Materials:

-

This compound

-

CETP Activity Assay Kit (e.g., Abcam ab196995 or similar)

-

Recombinant human CETP or human plasma as a source of CETP

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare assay buffers, donor molecule, and acceptor molecule solutions as per the kit manufacturer's instructions[8].

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

-

Assay Reaction:

-

In a 96-well microplate, add the CETP source (recombinant protein or plasma).

-

Add the various concentrations of this compound or vehicle control to the respective wells.

-

Initiate the reaction by adding the donor and acceptor molecules.

-

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic or endpoint mode.

-

Data Analysis: Calculate the percentage of CETP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, extensive research on structurally related quinoline-thiol derivatives suggests a strong potential for this compound as an anticancer agent[1][9].

Proposed Mechanism of Action

The proposed anticancer mechanism of this compound involves two primary interconnected pathways: induction of apoptosis and modulation of cellular redox homeostasis.

-

Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases[10][11]. Some derivatives cause cell cycle arrest, preventing cancer cell proliferation.

-

Redox Modulation: The thiol group can participate in redox reactions within the cell. Cancer cells often exhibit a state of increased oxidative stress, which they counteract with elevated levels of antioxidants like glutathione (GSH)[2][12]. A thiol-containing compound could potentially disrupt this delicate redox balance, either by generating reactive oxygen species (ROS) or by reacting with and depleting cellular thiols, leading to a state of excessive oxidative stress that triggers apoptosis[13].

Quantitative Data for Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of structurally similar 7-chloro-(4-thioalkylquinoline) derivatives against various human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxides | HCT116 (colorectal) | Varies | [1][9] |

| CCRF-CEM (leukemia) | Varies | [1][9] | |

| K562 (leukemia) | Varies | [1][9] | |

| A549 (lung) | Varies | [1][9] | |

| U2OS (osteosarcoma) | Varies | [1][9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics. Its potential to inhibit CETP makes it a candidate for the treatment of cardiovascular diseases by modulating lipid profiles. Furthermore, based on the significant anticancer activity of structurally related compounds, this compound warrants investigation as a potential oncological agent, likely acting through the induction of apoptosis and disruption of the cellular redox balance. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these therapeutic potentials. Further research is necessary to elucidate the precise mechanisms of action and to quantify the efficacy of this specific compound.

References

- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cancer Cell Thiolome – Is it Time for A Re-Evaluation of its Therapeutic Potential? [scivisionpub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-TRIFLUOROMETHYL-4-QUINOLINETHIOL | 64415-07-2 [chemicalbook.com]

- 7. This compound 95 64415-07-2 [sigmaaldrich.com]

- 8. CETP Inhibitor Drug Screening Kit (ab65385) is not available | Abcam [abcam.com]

- 9. Redox modulation - Impact on Tumor Growth and Therapeutic Anticancer Efficacy - Michael Bonner [grantome.com]

- 10. researchgate.net [researchgate.net]

- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nanomedicine‐Driven Modulation of Reductive Stress for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iron and thiol redox signaling in cancer: An exquisite balance to escape ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its diverse derivatives, quinoline-4-thiol and its related compounds have emerged as a significant class of molecules with a range of biological activities, including anticancer, antileishmanial, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery, historical evolution, and synthetic methodologies for quinoline-4-thiol compounds. It details the progression from early synthetic approaches to modern catalytic strategies, presents key quantitative data, and elucidates the mechanistic basis of their biological action through signaling pathway diagrams. This document is intended to be a thorough resource for professionals engaged in the research and development of novel therapeutics based on the quinoline-4-thiol core.

Introduction: The Quinoline Scaffold and the Emergence of Thiol Derivatives

Quinoline, a heterocyclic aromatic compound first isolated from coal tar in 1834, has a rich history in pharmaceutical development.[1] Its derivatives have been instrumental in the fight against malaria (e.g., quinine, chloroquine) and have found applications as antibacterial, anti-inflammatory, and anticancer agents.[2][3] The introduction of a thiol (-SH) group at the 4-position of the quinoline ring system creates a unique chemical entity, quinoline-4-thiol (also known as 4-mercaptoquinoline), which exists in tautomeric equilibrium with quinoline-4(1H)-thione.[4][5] This functional group imparts distinct physicochemical properties and biological activities, largely driven by the reactivity of the sulfur atom.

The thiol moiety can act as a nucleophile, a reducing agent, and a metal chelator, making these compounds intriguing candidates for drug design. Their biological effects are often linked to their ability to interact with cellular thiols, such as cysteine residues in proteins, thereby modulating cellular redox signaling and inducing apoptosis.[1][6]

Historical Milestones in the Discovery and Synthesis

While the broader family of thioquinolines has been known for over a century, pinpointing the exact first synthesis of quinoline-4-thiol is a journey through the chemical literature. The first documented synthesis of any thio-substituted quinoline was that of 8-mercaptoquinoline by A. Edinger in 1908. The synthesis of the 4-thiol isomer appears in the literature significantly later. By 1959, Adrien Albert and G. B. Barlin were studying the ionization constants of various mercapto-derivatives of quinoline, including quinoline-4-thiol, indicating that its synthesis was established by this time.[7][8]

Early synthetic strategies relied on the conversion of pre-existing quinoline derivatives. Two primary classical routes emerged:

-

From 4-Hydroxyquinoline (Quinolin-4-one): The conversion of the carbonyl group of quinolin-4-one (the keto tautomer of 4-hydroxyquinoline) to a thiocarbonyl group using a thionating agent like phosphorus pentasulfide.

-

From 4-Chloroquinoline: Nucleophilic substitution of the chlorine atom with a sulfur nucleophile, such as thiourea or sodium hydrosulfide.

These foundational methods paved the way for the development of more sophisticated and efficient synthetic protocols in the modern era.

Synthetic Methodologies and Experimental Protocols

The synthesis of quinoline-4-thiol and its derivatives can be broadly categorized into classical and modern methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Protocols

Protocol 1: Synthesis of Quinoline-4-thiol from 4-Chloroquinoline

This method involves the nucleophilic displacement of the 4-chloro substituent. The use of thiourea is a common approach, proceeding through an isothiouronium salt intermediate, which is then hydrolyzed.

-

Step 1: Formation of the S-(Quinolin-4-yl)isothiouronium salt:

-

Reactants: 4-Chloroquinoline and Thiourea.

-

Procedure: A solution of 4-chloroquinoline in ethanol is treated with an equimolar amount of thiourea. The mixture is heated under reflux for several hours. Upon cooling, the isothiouronium salt typically precipitates and can be collected by filtration.

-

-

Step 2: Hydrolysis to Quinoline-4-thiol:

-

Reactant: S-(Quinolin-4-yl)isothiouronium salt.

-

Procedure: The isolated isothiouronium salt is suspended in an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to effect hydrolysis. After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the quinoline-4-thiol product, which is then collected by filtration, washed, and dried.

-

Modern Synthetic Protocols

Recent advances have focused on developing more efficient, atom-economical, and versatile methods for synthesizing substituted quinoline-4-thiols.

Protocol 2: Copper-Catalyzed Three-Component Cascade Cyclization

A contemporary approach involves a copper-catalyzed reaction between diaryliodonium salts, alkynyl sulfides, and nitriles to construct the quinoline-4-thiol scaffold in a single step.[7] This method allows for significant molecular diversity.

-

General Procedure:

-

Reactants: Diaryliodonium salt, alkynyl sulfide, nitrile, and a copper catalyst (e.g., Cu(OAc)₂).

-

Solvent: A suitable organic solvent such as 1,2-dichloroethane (DCE).

-

Procedure: The diaryliodonium salt, alkynyl sulfide, and nitrile are combined in the solvent with the copper catalyst. The reaction mixture is heated under an inert atmosphere for several hours. After completion, the reaction is cooled, and the product is isolated and purified using standard techniques like column chromatography.

-

Data on Synthetic Yields

The efficiency of synthetic routes is a critical factor in drug development. The following table summarizes typical yields for the synthesis of quinoline-4-thiol and its derivatives via different methods.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Classical (from 4-Chloroquinoline) | 4-Chloroquinoline, Thiourea | Quinoline-4-thiol | 50-70 | General |

| Classical (from Quinolin-4-one) | 4-Hydroxyquinoline, Phosphorus Pentasulfide | Quinoline-4-thiol | Low-Fair | [9] |